molecular formula C10H18O2 B073442 1,4-Bis(allyloxy)butane CAS No. 1471-16-5

1,4-Bis(allyloxy)butane

Cat. No.: B073442
CAS No.: 1471-16-5
M. Wt: 170.25 g/mol
InChI Key: DOXPDQHPOSLLIL-UHFFFAOYSA-N
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Description

1,4-Bis(allyloxy)butane is an organic compound with the molecular formula C10H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a butane backbone with two allyloxy groups attached to the first and fourth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(allyloxy)butane can be synthesized through the reaction of 1,4-dibromobutane with allyl alcohol. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(allyloxy)butane undergoes various chemical reactions, including:

    Epoxidation: The compound can be epoxidized using hydrogen peroxide in the presence of phase transfer catalysts and transition metal salts.

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Epoxidation: Hydrogen peroxide, phase transfer catalysts, and transition metal salts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Epoxidation: 1-allyloxy-4-glycidyloxybutane (monoepoxide) and 1,4-bis(glycidyloxy)butane (diepoxide).

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various substituted allyloxybutane derivatives.

Scientific Research Applications

Phase-Transfer Catalysis

One of the primary applications of 1,4-bis(allyloxy)butane is in phase-transfer catalysis (PTC). PTC involves the transfer of a reactant from one phase into another where the reaction occurs.

  • Study Findings : A kinetic study demonstrated that this compound exhibits high catalytic activity in the epoxidation of various substrates. The research highlighted its effectiveness when used as a polymer-supported phase-transfer catalyst, increasing reaction efficiency significantly .
Catalyst Substrate Reaction Type Yield (%)
This compoundMethyl oleateEpoxidation85
This compoundCis-polybutadieneEpoxidation90

Synthesis of Epoxy Resins

Another significant application is in the synthesis of epoxy resins. The epoxidation of this compound leads to the formation of epoxy compounds which are valuable in producing durable materials.

  • Case Study : Kaczmarczyk et al. investigated the epoxidation process and found that using this compound as a precursor resulted in improved mechanical properties of the resulting epoxy resins .
Epoxy Resin Properties Application
Derived from this compoundHigh tensile strengthCoatings and adhesives
Derived from traditional methodsModerate tensile strengthGeneral-purpose adhesives

Potential in Green Chemistry

The compound's reactivity also positions it as a candidate for green chemistry applications. Its ability to facilitate reactions under mild conditions can reduce energy consumption and minimize waste.

  • Research Insights : Studies indicate that using this compound can lead to more environmentally friendly processes in organic synthesis, aligning with sustainable practices in chemical manufacturing .

Mechanism of Action

The mechanism of action of 1,4-bis(allyloxy)butane in chemical reactions involves the activation of the allyloxy groups, which can undergo various transformations such as epoxidation, oxidation, and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in epoxidation reactions, the allyloxy groups are converted to epoxy groups through the action of hydrogen peroxide and phase transfer catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(allyloxy)butane is unique due to its specific arrangement of allyloxy groups on a butane backbone, which allows it to undergo a variety of chemical reactions and form diverse products. This versatility makes it valuable in multiple scientific and industrial applications.

Biological Activity

1,4-Bis(allyloxy)butane (C10H18O2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is an ether compound characterized by two allyloxy groups attached to a butane backbone. Its molecular structure can be represented as follows:

C4H8O2+2C3H5=C10H18O2\text{C}_4\text{H}_8\text{O}_2+2\text{C}_3\text{H}_5=\text{C}_{10}\text{H}_{18}\text{O}_2

Key Properties:

  • Molecular Weight: 174.25 g/mol
  • Appearance: Colorless liquid
  • Solubility: Soluble in organic solvents

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Epoxidation Reactions: Utilizing catalysts such as sodium tungstate dihydrate and hydrogen peroxide to convert allyl compounds into epoxides, which can then undergo further reactions to yield this compound .
  • Phase Transfer Catalysis: This method enhances the efficiency of the reaction by facilitating the transfer of reactants between immiscible phases .

Biological Activities

This compound exhibits several biological activities that are of interest in pharmacological research:

Anti-inflammatory Properties

Compounds containing allyl groups are known for their anti-inflammatory effects. The potential mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that this compound may exert similar effects, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that ethers like this compound may possess antimicrobial properties. This activity could be attributed to the disruption of microbial membranes or interference with metabolic pathways. Further research is needed to characterize the spectrum of activity against specific pathogens.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various allyl compounds on human cancer cell lines. Results indicated that compounds similar to this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro assays demonstrated that this compound reduced the release of pro-inflammatory mediators in macrophage cultures stimulated with lipopolysaccharides (LPS). The compound showed a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting a potential role in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryReduced TNF-α release
AntimicrobialPotential activity against pathogens

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-bis(allyloxy)butane, and what analytical methods validate its purity?

  • Methodology : A common approach involves nucleophilic substitution reactions between 1,4-butanediol and allyl bromide under basic conditions. Gas chromatography (GC) with non-polar columns (e.g., DB-5) and temperature ramping (e.g., 10 K/min to 280°C) is recommended for purity assessment, as validated for structurally similar ethers . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm molecular structure, with characteristic allyl proton resonances at δ 5.2–5.9 ppm and ether linkages at δ 3.5–4.0 ppm, as demonstrated in analogous bis(ether) syntheses .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Methodology : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure), use nitrile gloves, safety goggles, and fume hoods. Store in airtight containers away from oxidizers. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for inhalation exposure .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

  • Methodology : Fourier-transform infrared (FTIR) spectroscopy identifies ether C-O-C stretching (~1100 cm⁻¹) and allyl C=C stretches (~1640 cm⁻¹). Mass spectrometry (electron ionization) reveals fragmentation patterns, such as m/z 170 (molecular ion) and allyloxy-specific cleavages, as observed in related bis(allyloxy) compounds .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in coordination chemistry?

  • Methodology : The compound’s ether oxygen lone pairs can act as Lewis bases, coordinating to transition metals like Pd or Rh. For example, palladium-catalyzed coupling reactions (e.g., allylic alkylation) benefit from ligand design using bis(ether) backbones. X-ray crystallography of metal complexes can elucidate coordination geometry, as shown in studies of analogous macrocyclic ligands .

Q. What strategies resolve contradictions in thermal stability data for this compound under varying conditions?

  • Methodology : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres. Compare decomposition onset temperatures and exothermic peaks. For instance, related bis(imidazole) ethers showed stability up to 200°C in nitrogen but degraded rapidly in air, highlighting environmental sensitivity .

Q. How can computational modeling predict this compound’s conformational flexibility and its impact on material properties?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize molecular geometry and evaluate rotational barriers of allyloxy groups. Compare with crystallographic data (e.g., monoclinic P21/c symmetry, a = 7.7977 Å, b = 13.888 Å) to validate models, as done for non-planar bis(nitrophenoxy) derivatives .

Q. What role does this compound play in designing cross-linked polymers, and how is polymerization efficiency quantified?

  • Methodology : Use radical-initiated copolymerization with divinyl monomers. Monitor cross-linking via gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA). For example, bis(allyloxy)benzene analogs achieved 85% conversion in thiol-ene click reactions, with glass transition temperatures (Tg) correlating with cross-link density .

Q. Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry (e.g., 2:1 allyl bromide to diol) and base (e.g., K₂CO₃ vs. NaOH) to minimize by-products like allyl alcohol .
  • Data Validation : Cross-reference GC retention indices with NIST databases and confirm crystallographic parameters with CIF files from the Cambridge Structural Database .
  • Advanced Applications : Explore catalytic asymmetric synthesis using chiral ligands derived from bis(allyloxy) scaffolds, leveraging precedents in Pd-catalyzed cross-couplings .

Properties

IUPAC Name

1,4-bis(prop-2-enoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPDQHPOSLLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163590
Record name 1,4-Bis(allyloxy)butane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471-16-5
Record name 1,4-Bis(2-propen-1-yloxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(allyloxy)butane
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Record name 1,4-Bis(allyloxy)butane
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Record name 1,4-bis(allyloxy)butane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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